molecular formula C20H19N3O B213779 N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide

N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide

Cat. No. B213779
M. Wt: 317.4 g/mol
InChI Key: UOWCKGVNDXZOBT-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide, also known as BMPPA, is a synthetic compound that belongs to the class of acrylamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMPPA exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide involves the inhibition of specific enzymes and receptors. It binds to the active site of the target molecule and prevents its activity. N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has been shown to exhibit selectivity towards certain enzymes and receptors, making it a potential drug candidate with minimal side effects.
Biochemical and Physiological Effects:
N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has been shown to exhibit several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to exhibit neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It exhibits potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying their functions. However, N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide also has some limitations. It exhibits selectivity towards certain targets, which may limit its applicability in certain studies. Moreover, its inhibitory activity may interfere with other biochemical processes, leading to unintended effects.

Future Directions

There are several future directions for the study of N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide. One potential application is in the development of anticancer drugs. N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has been shown to exhibit potent inhibitory activity against cancer cells, making it a promising candidate for further studies. Another potential application is in the treatment of neurodegenerative diseases. N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has been shown to exhibit neuroprotective effects, making it a potential drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Moreover, N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide can be modified to enhance its selectivity towards specific targets, making it a valuable tool for studying their functions.

Synthesis Methods

The synthesis of N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide involves the reaction of N-benzylacrylamide and 1-methyl-1H-pyrazol-4-ylboronic acid with palladium catalysts. The reaction takes place under mild conditions and yields N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide in good purity and yield. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.

Scientific Research Applications

N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has been extensively studied for its potential applications in drug discovery and development. It exhibits inhibitory activity against several enzymes and receptors, including but not limited to, protein tyrosine phosphatases, tyrosine kinases, and G protein-coupled receptors. N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

Product Name

N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)-N-phenylacrylamide

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

(Z)-N-benzyl-3-(1-methylpyrazol-4-yl)-N-phenylprop-2-enamide

InChI

InChI=1S/C20H19N3O/c1-22-15-18(14-21-22)12-13-20(24)23(19-10-6-3-7-11-19)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3/b13-12-

InChI Key

UOWCKGVNDXZOBT-SEYXRHQNSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C\C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

SMILES

CN1C=C(C=N1)C=CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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